Adenylosuccinic acid

Description

Propriétés

IUPAC Name |

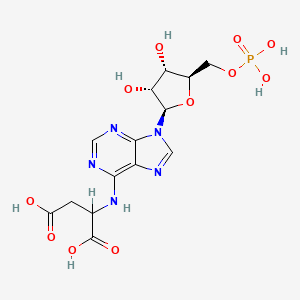

(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N5O11P/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28)/t5-,6+,9+,10+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBHPPMPBOJXRT-VWJPMABRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N5O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864869 | |

| Record name | Succinyladenosine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenylsuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19046-78-7 | |

| Record name | Adenylosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19046-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartyl adenylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019046787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenylosuccinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04418 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Succinyladenosine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADENYLOSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1B4ZJ0IIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adenylsuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Role of Adenylosuccinic Acid in the Purine Nucleotide Cycle

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The purine nucleotide cycle (PNC) is a critical metabolic pathway, particularly in skeletal muscle, that plays a pivotal role in cellular energy homeostasis. This cycle interconverts purine nucleotides to regulate their cellular pools, generate ammonia, and provide anaplerotic intermediates for the citric acid cycle. Adenylosuccinic acid, a key intermediate, is central to the cyclical process that links amino acid metabolism with energy production. This technical guide provides a comprehensive overview of the role of this compound in the PNC, detailing the enzymatic reactions, kinetic parameters, and regulatory mechanisms. Furthermore, this document furnishes detailed experimental protocols for the study of the PNC and discusses the implications of this cycle in health and disease, offering insights for therapeutic drug development.

Introduction

The purine nucleotide cycle is a sequence of three enzymatic reactions that facilitates the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP), followed by the regeneration of AMP from IMP.[1] This process is not only crucial for maintaining the balance of adenine nucleotides but also serves as a significant source of ammonia in exercising muscle and replenishes the pool of citric acid cycle intermediates.[2][3] this compound (adenylosuccinate) is a central intermediate in this pathway, linking the conversion of IMP back to AMP.[1] The flux through the PNC is particularly high in skeletal muscle during strenuous exercise, highlighting its importance in energy metabolism under conditions of high ATP demand.[3] Understanding the intricate details of this cycle, with a focus on the kinetics and regulation of the enzymes involved, is paramount for researchers in metabolic diseases and professionals in drug development targeting cellular energy pathways.

The Purine Nucleotide Cycle: A Detailed Overview

The purine nucleotide cycle consists of the following three enzymatic steps that occur in the cytosol of cells, most prominently in skeletal muscle:[1]

-

AMP Deamination: The cycle begins with the deamination of AMP to IMP and ammonia (NH₃), a reaction catalyzed by the enzyme AMP deaminase (AMPD) .[1]

-

Adenylosuccinate Synthesis: IMP is then converted to this compound in a reaction that utilizes aspartate and guanosine triphosphate (GTP). This step is catalyzed by adenylosuccinate synthetase (ADSS) .[4]

-

Adenylosuccinate Cleavage: Finally, adenylosuccinate lyase (ADSL) cleaves this compound to regenerate AMP and produce fumarate, an intermediate of the citric acid cycle.[5]

This cyclical process effectively removes AMP, which can inhibit key metabolic enzymes, while producing fumarate to boost aerobic respiration and ammonia, which can buffer protons produced during glycolysis.

The Central Role of this compound

This compound is the lynchpin of the PNC, as its formation and subsequent cleavage are the definitive steps that close the cycle, regenerating AMP from IMP. The synthesis of this compound, catalyzed by adenylosuccinate synthetase, is a critical regulatory point. This reaction commits IMP to the regeneration of AMP and consumes a molecule of GTP, highlighting the energetic investment required to maintain the adenine nucleotide pool.[4] The subsequent cleavage of this compound by adenylosuccinate lyase is equally important, as it not only regenerates AMP but also produces fumarate.[5] This production of fumarate is an anaplerotic reaction, meaning it replenishes the intermediates of the citric acid cycle, thereby enhancing the capacity for aerobic energy production.[3]

Quantitative Data

The following tables summarize the kinetic parameters of the enzymes involved in the purine nucleotide cycle and the concentrations of its intermediates in skeletal muscle.

Enzyme Kinetic Parameters

| Enzyme | Substrate | K_m_ (µM) | V_max_ | Source Organism/Tissue | Reference |

| Adenylosuccinate Synthetase (ADSS) | IMP | 20 | 1.35 x 10⁻³ mM/min | E. coli (model) | [6] |

| Aspartate | 300 | E. coli (model) | [6] | ||

| GTP | 23 | E. coli (model) | [6] | ||

| IMP | 45 | Recombinant Mouse Muscle | [7] | ||

| L-aspartate | 140 | Recombinant Mouse Muscle | [7] | ||

| GTP | 12 | Recombinant Mouse Muscle | [7] | ||

| Adenylosuccinate Lyase (ADSL) | Adenylosuccinate | ~1.3 | Rat Skeletal Muscle | [8] | |

| SAICAR | ~1.5 | Rat Skeletal Muscle | [8] | ||

| AMP Deaminase (AMPD) | AMP | 500 (fetal isoform) | Human Fetal Skeletal Muscle | [9] | |

| AMP | 100 (adult isoform) | Human Fetal Skeletal Muscle | [9] |

Note: Kinetic parameters can vary significantly depending on the isoform, species, and experimental conditions.

Inhibitor Constants (K_i_)

| Enzyme | Inhibitor | K_i_ (µM) | Type of Inhibition | Reference |

| Adenylosuccinate Synthetase (ADSS) | GMP | 24 | Competitive (vs GTP) | [6] |

| GDP | 8 | Competitive (vs GTP) | [6] | |

| AMP | 10 | Competitive (vs IMP) | [6] | |

| Adenylosuccinate | 7.5 | Competitive (vs IMP) | [6] | |

| 6-Mercaptopurine | Competitive (vs AMP) | [10] | ||

| Mycophenolic acid | Non-competitive | [10] | ||

| Adenylosuccinate Lyase (ADSL) | Alanosyl-AICOR | 1.3 | Competitive | [8][11] |

| NF-449 | 0.24 | Competitive | [12] | |

| 2,2'-(1,3-phenylenebis(carbonylimino))bisbenzenesulfonate | 0.4 | Competitive | [12] | |

| 4,4'-(Isophthaloylbis(azanediyl))dibenzenesulfonate | 15 | [12] | ||

| AMP Deaminase (AMPD) | IMP | 1000 - 1600 | Allosteric | [13] |

| Coformycin | ~1 | Transition State Analog | [13] | |

| 2'-Deoxycoformycin | ~1.6 | Transition State Analog | [13] | |

| Coformycin-5'-phosphate | <0.0006 | Tight-binding | [13] | |

| 2'-Deoxycoformycin-5'-phosphate | <0.001 | Tight-binding | [13] | |

| 3-[2-(3-carboxy-4-bromo-5,6,7,8-tetrahydronaphthyl)ethyl]-3,6,7,8-tetrahydroimidazo[4,5-d][13][14]diazepin-8-ol | 0.002 | [15] |

Concentrations of Purine Nucleotide Cycle Intermediates in Skeletal Muscle

| Metabolite | Resting Concentration (mmol·kg⁻¹ dry weight) | Concentration during Strenuous Exercise (mmol·kg⁻¹ dry weight) | Reference |

| ATP | 21-24 | Decreased | [16] |

| ADP | 3-4 | Increased | [16] |

| AMP | 0.07-0.10 | Increased | [16] |

| IMP | Low | 73 (nmol/µmol total creatine) | [17] |

| Adenylosuccinate | < 0.001 | 0.60 (nmol/µmol total creatine) | [3][17] |

Experimental Protocols

Spectrophotometric Assay for Adenylosuccinate Lyase Activity

This protocol is adapted from established methods for measuring ADSL activity by monitoring the decrease in absorbance as adenylosuccinate is converted to AMP and fumarate.[14][18]

Principle: Adenylosuccinate has a significant absorbance at 280 nm, while the products of the reaction, AMP and fumarate, have a much lower absorbance at this wavelength. The rate of decrease in absorbance at 280 nm is directly proportional to the ADSL activity. The difference in the molar extinction coefficient between adenylosuccinate and AMP at 280 nm is approximately 10,700 M⁻¹cm⁻¹.[18]

Reagents:

-

Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.0, containing 1 mM EDTA.

-

Substrate Solution: 1.72 mM this compound (adenylosuccinate) dissolved in Assay Buffer. Prepare fresh daily.

-

Enzyme Preparation: Purified or partially purified adenylosuccinate lyase, or a cell/tissue homogenate supernatant. The enzyme should be diluted in cold Assay Buffer to a concentration that gives a linear rate of absorbance change for at least 5 minutes.

Procedure:

-

Set up a spectrophotometer to read absorbance at 280 nm and maintain the temperature at 25°C.

-

Prepare a reaction mixture in a quartz cuvette with a 1 cm path length containing:

-

2.80 mL of Assay Buffer

-

0.10 mL of Substrate Solution

-

-

Mix by inversion and allow the mixture to equilibrate to 25°C. Monitor the absorbance at 280 nm until a stable baseline is achieved.

-

Initiate the reaction by adding 0.10 mL of the enzyme preparation to the cuvette.

-

Immediately mix by inversion and start recording the decrease in absorbance at 280 nm for approximately 5 minutes.

-

Prepare a blank control by adding 0.10 mL of Assay Buffer instead of the enzyme preparation.

-

Calculate the rate of change in absorbance per minute (ΔA₂₈₀/min) from the linear portion of the curve for both the test and blank samples.

Calculation of Enzyme Activity: One unit of adenylosuccinate lyase activity is defined as the amount of enzyme that converts 1.0 µmole of adenylosuccinate to AMP and fumarate per minute at pH 7.0 and 25°C.

Units/mL enzyme = ((ΔA₂₈₀/min_Test - ΔA₂₈₀/min_Blank) * Total Volume (mL) * Dilution Factor) / (Molar Extinction Coefficient (M⁻¹cm⁻¹) * Light Path (cm) * Volume of Enzyme (mL))

Where:

-

Total Volume = 3.0 mL

-

Molar Extinction Coefficient = 10.7 mM⁻¹cm⁻¹ (or 10,700 M⁻¹cm⁻¹)[14]

-

Light Path = 1 cm

-

Volume of Enzyme = 0.1 mL

HPLC Method for the Analysis of Purine Nucleotides in Muscle Tissue

This protocol provides a general framework for the separation and quantification of purine nucleotides, including AMP, IMP, and adenylosuccinate, from muscle tissue extracts using reverse-phase high-performance liquid chromatography (HPLC).[19][20]

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. An ion-pairing agent is often added to the mobile phase to improve the retention and separation of highly polar nucleotides on a C18 column. Detection is typically performed using a UV detector.

Sample Preparation:

-

Rapidly freeze muscle biopsies in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue in ice-cold 0.6 M perchloric acid.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate proteins.

-

Neutralize the supernatant by adding a potassium carbonate solution.

-

Centrifuge again to remove the potassium perchlorate precipitate.

-

The resulting supernatant containing the purine nucleotides is ready for HPLC analysis.

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Ammonium dihydrogen phosphate buffer (e.g., 0.1 M, pH 6.0).

-

Mobile Phase B: Methanol or acetonitrile.

-

Gradient: A linear gradient from 100% Mobile Phase A to a mixture of A and B over a specified time (e.g., 20 minutes) to elute the different nucleotides.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 20 µL.

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known concentrations of pure standards. A calibration curve should be generated for each purine nucleotide to be quantified.

Validation: The HPLC method should be validated for linearity, accuracy, precision (intra- and inter-day), and sensitivity (limit of detection and quantification) according to established guidelines.[21][22]

Visualizations

Signaling Pathway of the Purine Nucleotide Cycle

Caption: The enzymatic reactions of the Purine Nucleotide Cycle.

Experimental Workflow for HPLC Analysis of Purine Nucleotides

Caption: Workflow for HPLC-based analysis of purine nucleotides.

Logical Relationship of Enzyme Regulation

Caption: Key inhibitors of the purine nucleotide cycle enzymes.

Conclusion

This compound is an indispensable intermediate in the purine nucleotide cycle, a pathway of profound importance for cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like skeletal muscle. The synthesis and degradation of this compound are tightly regulated steps that control the flux through the cycle, thereby modulating adenine nucleotide levels, anaplerosis, and ammonia production. The detailed quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. A deeper understanding of the role of this compound and the enzymes that metabolize it will undoubtedly pave the way for novel therapeutic strategies targeting metabolic and neuromuscular diseases.

References

- 1. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]

- 2. The purine nucleotide cycle in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The purine nucleotide cycle. Studies of ammonia production by skeletal muscle in situ and in perfused preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]

- 6. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recombinant mouse muscle adenylosuccinate synthetase: overexpression, kinetics, and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of adenylosuccinate lyase by L-alanosyl-5-aminoimidazole-4-carboxylic acid ribonucleotide (alanosyl-AICOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Developmental forms of human skeletal-muscle AMP deaminase. The kinetic and regulatory properties of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Properties of 5'-AMP deaminase and its inhibitors with the aid of a continuous fluorimetric assay with formycin-5'-phosphate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. AMP deaminase inhibitors. 5. Design, synthesis, and SAR of a highly potent inhibitor series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Disruption of the purine nucleotide cycle by inhibition of adenylosuccinate lyase produces skeletal muscle dysfunction [pubmed.ncbi.nlm.nih.gov]

- 18. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of purine nucleotides in muscle tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. HPLC method for measurement of purine nucleotide degradation products in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scitepress.org [scitepress.org]

- 22. [PDF] Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Discovery and History of Adenylosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylosuccinic acid, a pivotal intermediate in the de novo synthesis of purine nucleotides, stands as a cornerstone of cellular metabolism. Its discovery and the elucidation of its role in the purine nucleotide cycle have been fundamental to our understanding of nucleic acid biosynthesis and cellular bioenergetics. This technical guide provides a comprehensive overview of the history, discovery, and key experimental methodologies related to this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the foundational experiments that have shaped our current knowledge of this critical biomolecule. The guide includes detailed experimental protocols, summarized quantitative data, and visual representations of key pathways and workflows to facilitate a deeper understanding of the subject.

Introduction

This compound, also known as succinyladenosine monophosphate (S-AMP), is a crucial intermediate in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), a fundamental building block for RNA and a precursor for ATP, the primary energy currency of the cell.[1][2] The discovery of this compound and the enzymes responsible for its synthesis and conversion, adenylosuccinate synthetase and adenylosuccinate lyase, respectively, were landmark achievements in the field of biochemistry, primarily occurring in the 1950s. These discoveries were integral to unraveling the intricate pathway of purine biosynthesis, a process essential for all life.

This guide will delve into the historical context of these discoveries, highlighting the key researchers and their seminal works. It will provide a detailed look at the experimental protocols used in the initial isolation, characterization, and enzymatic synthesis of this compound. Furthermore, it will present a compilation of quantitative data on the kinetics of the involved enzymes and illustrate the relevant metabolic pathways and experimental workflows using diagrams generated with the DOT language.

Discovery and Historical Context

The journey to understanding the role of this compound is deeply intertwined with the broader effort to elucidate the pathway of purine biosynthesis. In the mid-20th century, researchers like John M. Buchanan and G. Robert Greenberg were at the forefront of this endeavor, using isotopic labeling techniques to trace the origins of the atoms in the purine ring.[3][4]

A pivotal moment in this narrative was the identification of this compound as a key intermediate. In 1956, two independent research groups made significant contributions to this discovery. I. Lieberman reported on the enzymatic synthesis of adenylosuccinate from IMP and aspartate in pigeon liver extracts.[5] Concurrently, Charles E. Carter and Leonard H. Cohen described the preparation and properties of "adenylosuccinase" (now known as adenylosuccinate lyase) and its substrate, this compound, from yeast.[6] These foundational studies laid the groundwork for a complete understanding of the final steps in AMP synthesis.

The enzyme responsible for the synthesis of this compound, adenylosuccinate synthetase, was subsequently purified and characterized from various sources, including mammalian skeletal muscle, in the following years.[7] These early investigations were crucial in establishing the two-step enzymatic process that converts IMP to AMP via the formation of this compound.

The Purine Nucleotide Cycle and the Role of this compound

This compound is a central component of the purine nucleotide cycle, a pathway that plays a significant role in energy metabolism, particularly in muscle tissue. This cycle interconverts purine nucleotides and is linked to the Krebs cycle through the production of fumarate.

The synthesis of this compound is the first committed step in the conversion of IMP to AMP. This reaction is catalyzed by adenylosuccinate synthetase (EC 6.3.4.4) and requires GTP as an energy source.[8]

Reaction: IMP + L-aspartate + GTP ⇌ Adenylosuccinate + GDP + Pi

Subsequently, adenylosuccinate lyase (EC 4.3.2.2), also known as adenylosuccinase, catalyzes the cleavage of adenylosuccinate to form AMP and fumarate.[9]

Reaction: Adenylosuccinate ⇌ AMP + Fumarate

This production of fumarate provides a direct link between purine nucleotide metabolism and the citric acid cycle, allowing for anaplerotic replenishment of Krebs cycle intermediates.

Below is a diagram illustrating the central role of this compound in the Purine Nucleotide Cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the discovery and characterization of this compound and the enzymes involved in its metabolism. These protocols are based on the foundational work published in the 1950s and subsequent refinements.

Enzymatic Synthesis and Isolation of this compound (Based on Lieberman, 1956)

This protocol describes the enzymatic synthesis of this compound using a partially purified enzyme preparation from pigeon liver.

Materials:

-

Pigeon liver acetone powder

-

0.1 M Potassium phosphate buffer, pH 7.4

-

Inosine monophosphate (IMP) solution

-

L-Aspartic acid solution

-

Guanosine triphosphate (GTP) solution

-

Magnesium chloride (MgCl₂) solution

-

Dowex 1-formate resin

-

Formic acid solutions (various concentrations)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation:

-

Extract pigeon liver acetone powder with cold 0.1 M potassium phosphate buffer (pH 7.4).

-

Centrifuge the extract to remove insoluble material.

-

Subject the supernatant to ammonium sulfate fractionation to partially purify the adenylosuccinate synthetase activity.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Potassium phosphate buffer (pH 7.4)

-

IMP

-

L-aspartic acid

-

GTP

-

MgCl₂

-

Partially purified enzyme preparation

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding perchloric acid to precipitate the protein.

-

Centrifuge to remove the protein precipitate.

-

-

Isolation of this compound:

-

Neutralize the supernatant with potassium hydroxide.

-

Apply the neutralized supernatant to a Dowex 1-formate column.

-

Wash the column with water.

-

Elute the nucleotides with a gradient of formic acid.

-

Collect fractions and monitor the absorbance at 265 nm.

-

Identify the fractions containing this compound by its characteristic UV absorption spectrum and by chemical analysis upon hydrolysis (yielding AMP and aspartic acid).

-

Purification of Adenylosuccinate Lyase (Adenylosuccinase) from Yeast (Based on Carter and Cohen, 1956)

This protocol outlines the purification of adenylosuccinate lyase from brewer's yeast.

Materials:

-

Brewer's yeast

-

0.02 M Potassium phosphate buffer, pH 7.0

-

Ammonium sulfate

-

Calcium phosphate gel

-

Dialysis tubing

-

Spectrophotometer

Procedure:

-

Preparation of Yeast Extract:

-

Autolyze brewer's yeast in the presence of toluene.

-

Extract the autolysate with 0.02 M potassium phosphate buffer (pH 7.0).

-

Centrifuge to obtain a clear supernatant.

-

-

Ammonium Sulfate Fractionation:

-

Perform a stepwise ammonium sulfate precipitation of the yeast extract. Collect the protein fraction that precipitates between 40% and 60% saturation.

-

Dissolve the precipitate in a minimal volume of phosphate buffer and dialyze against the same buffer.

-

-

Calcium Phosphate Gel Adsorption:

-

Adsorb the dialyzed enzyme solution onto calcium phosphate gel.

-

Elute the enzyme from the gel using a stepwise increase in the concentration of the phosphate buffer.

-

-

Further Ammonium Sulfate Fractionation:

-

Subject the eluate from the gel to a second ammonium sulfate fractionation for further purification.

-

-

Enzyme Activity Assay:

-

Assay the enzyme activity at each step by measuring the rate of cleavage of this compound to AMP and fumarate. This can be monitored spectrophotometrically by the increase in absorbance at 280 nm due to the formation of AMP or by measuring the formation of fumarate.

-

Below is a diagram illustrating the experimental workflow for the purification of Adenylosuccinate Lyase.

Quantitative Data

The following tables summarize key quantitative data for adenylosuccinate synthetase and adenylosuccinate lyase from various sources, as reported in the literature.

Table 1: Kinetic Properties of Adenylosuccinate Synthetase

| Enzyme Source | Substrate | Km (μM) | Reference |

| Yoshida Sarcoma Ascites Tumor Cells | IMP | 41 | [10] |

| L-Aspartate | 98 | [10] | |

| GTP | 7 | [10] | |

| Rat Skeletal Muscle | IMP | 130 | [5] |

| L-Aspartate | 230 | [5] | |

| GTP | 30 | [5] | |

| Escherichia coli | IMP | 60 | |

| L-Aspartate | 200 | ||

| GTP | 30 |

Table 2: Kinetic Properties of Adenylosuccinate Lyase

| Enzyme Source | Substrate | Km (μM) | Reference |

| Human (Wild-Type) | Adenylosuccinate | 5.3 | [1] |

| SAICAR | 10.5 | [1] | |

| Human (R303C Mutant) | Adenylosuccinate | 12.8 | [1] |

| SAICAR | 13.5 | [1] |

Conclusion

The discovery of this compound and the elucidation of its role in purine metabolism represent a significant chapter in the history of biochemistry. The meticulous experimental work of pioneers like Lieberman, Carter, and Cohen not only identified a new and crucial metabolic intermediate but also provided the foundational knowledge for our current understanding of nucleic acid biosynthesis and its regulation. The detailed experimental protocols and quantitative data presented in this guide offer a glimpse into the rigorous scientific inquiry that led to these discoveries. For today's researchers and drug development professionals, a thorough understanding of this history and the underlying experimental basis is invaluable for contextualizing current research and for identifying new avenues for therapeutic intervention in pathways involving purine metabolism. The signaling pathways and experimental workflows, visualized here, serve to further clarify the complex relationships and processes that govern the metabolism of this essential molecule.

References

- 1. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification of adenylosuccinate synthetase from rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Purification, crystallization, and properties of adenylosuccinate synthetase from rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The preparation and properties of adenylosuccinase and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Diversity and Regulation of Renal Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]

- 9. Purification and properties of adenylosuccinate synthetase from Yoshida sarcoma ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overproduction, purification, and characterization of adenylosuccinate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Adenylosuccinic Acid Biosynthesis Pathway in Humans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The adenylosuccinic acid biosynthesis pathway is a critical two-step enzymatic process in de novo purine synthesis that leads to the formation of adenosine monophosphate (AMP), a fundamental building block for nucleic acids and a key molecule in cellular energy metabolism. This pathway involves the sequential action of adenylosuccinate synthetase (ADSS) and adenylosuccinate lyase (ADSL). Dysregulation or deficiency in this pathway, particularly in ADSL, can lead to severe neurological disorders. This guide provides a comprehensive technical overview of the pathway in humans, including the characteristics of its core enzymes, regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to its study.

The this compound Biosynthesis Pathway: An Overview

The synthesis of adenylosuccinate is an essential branch of the de novo purine biosynthesis pathway, commencing from inosine monophosphate (IMP). This short pathway consists of two enzymatic reactions that ultimately yield AMP.

-

Synthesis of Adenylosuccinate: In the first step, adenylosuccinate synthetase (ADSS) catalyzes the condensation of IMP with the amino acid L-aspartate. This reaction is energetically driven by the hydrolysis of guanosine triphosphate (GTP) to guanosine diphosphate (GDP) and inorganic phosphate (Pi)[1]. The product of this reaction is adenylosuccinate (also known as succinyladenosine monophosphate or S-AMP)[2].

-

Formation of AMP: The second and final step is the cleavage of adenylosuccinate by adenylosuccinate lyase (ADSL) to produce AMP and fumarate[3][4]. Fumarate can then enter the citric acid cycle, linking purine nucleotide metabolism with cellular energy production.

This pathway is a component of the purine nucleotide cycle, which plays a role in regulating the levels of adenine nucleotides and generating ammonia and fumarate[5].

Key Enzymes in the Pathway

Adenylosuccinate Synthetase (ADSS)

Adenylosuccinate synthetase (EC 6.3.4.4) is a critical enzyme that commits IMP to the AMP synthesis branch of the purine biosynthesis pathway[1]. In vertebrates, two isozymes exist: a basic isozyme predominantly found in muscle and a more acidic isozyme with a wider tissue distribution[5].

-

Mechanism: The reaction catalyzed by ADSS proceeds through a two-step mechanism. First, the γ-phosphate from GTP is transferred to the 6-oxygen of IMP, forming a 6-phosphoryl-IMP intermediate[6]. Subsequently, the amino group of aspartate attacks the C6 position of the purine ring, displacing the phosphate group to form adenylosuccinate[6].

-

Structure: Human ADSS is a homodimer[5]. The crystal structure of the E. coli enzyme reveals a central beta-sheet of 10 strands in each monomer[1].

-

Regulation: ADSS activity is subject to feedback inhibition by its ultimate product, AMP, which acts as a competitive inhibitor[2][7]. The requirement of GTP for the reaction also links the synthesis of AMP to the availability of guanine nucleotides, thus helping to balance the pools of adenine and guanine nucleotides[8].

Adenylosuccinate Lyase (ADSL)

Adenylosuccinate lyase (EC 4.3.2.2), also known as adenylosuccinase, is an enzyme with dual functionality in the de novo purine synthesis pathway. It catalyzes the cleavage of adenylosuccinate to AMP and fumarate and also participates in an earlier step, converting 5-aminoimidazole-(N-succinylcarboxamide) ribotide (SAICAR) to 5-aminoimidazole-4-carboxamide ribotide (AICAR) and fumarate[3][9][10].

-

Mechanism: ADSL catalyzes a β-elimination reaction through an E1cb mechanism[3][10]. The reaction involves the abstraction of a proton, leading to the formation of a carbanion intermediate, followed by the cleavage of the C-N bond to release fumarate and AMP[10].

-

Structure: Human ADSL is a homotetramer, with each monomer comprising three domains. The active sites are located at the interfaces between the subunits[3][4].

-

Clinical Significance: Mutations in the ADSL gene can lead to adenylosuccinate lyase deficiency, a rare autosomal recessive metabolic disorder. This deficiency results in the accumulation of the dephosphorylated substrates, succinyladenosine (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICAr), in bodily fluids, leading to a range of neurological symptoms including psychomotor retardation, autistic features, and epilepsy[4].

Quantitative Data

Enzyme Kinetic Parameters

| Substrate | Km (μM) | kcat (s-1) | Source |

| Adenylosuccinate (SAMP) | 1.79 | 97 | [1] |

| SAICAR | Not fully determined | [10] |

Table 1: Kinetic Parameters of Human Adenylosuccinate Lyase (ADSL)

| Substrate | Km (mM) | Vmax (mM/min) | Source |

| GTP | 0.023 | 1.35 x 10-3 | [11] |

| IMP | 0.02 | 1.35 x 10-3 | [11] |

| Aspartate | 0.3 | 1.35 x 10-3 | [11] |

Table 2: Kinetic Parameters of E. coli Adenylosuccinate Synthetase (ADSS) from a Mathematical Model

Purine Nucleotide Concentrations in Human Tissue

The concentrations of key purine nucleotides can vary between tissues. The following table provides an example of nucleotide concentrations found in human skeletal muscle.

| Nucleotide | Concentration (mmol/kg dry weight) | Source |

| ATP | ~24 | [2] |

| ADP | ~3 | [2] |

| AMP | ~0.1 | [2] |

| IMP | ~0.1 | [2] |

Table 3: Approximate Concentrations of Purine Nucleotides in Human Skeletal Muscle

Experimental Protocols

Expression and Purification of Recombinant Human Adenylosuccinate Lyase (ADSL)

This protocol is adapted from methodologies described for the overexpression of human ADSL in E. coli[9][10].

-

Gene Cloning and Expression Vector:

-

The full-length human ADSL cDNA is cloned into a pET expression vector (e.g., pET-14b) containing an N-terminal hexahistidine (His6) tag followed by a thrombin cleavage site.

-

The construct is transformed into a suitable E. coli expression strain, such as Rosetta 2(DE3)pLysS.

-

-

Protein Expression:

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing appropriate antibiotics, grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

-

The culture is then incubated for an additional 4-6 hours at 30°C.

-

-

Cell Lysis and Lysate Preparation:

-

Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM potassium phosphate, pH 7.0, 150 mM KCl, 1 mM dithiothreitol (DTT), 1 mM EDTA, and 10% (v/v) glycerol)[10].

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

-

Protein Purification:

-

The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.

-

The column is washed with the lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

-

The His-tagged ADSL is eluted with the lysis buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

The purity of the eluted fractions is assessed by SDS-PAGE.

-

-

His-tag Removal (Optional):

-

The eluted protein is dialyzed against a suitable buffer (e.g., 5 mM HEPES, pH 7.0, 150 mM KCl, 2 mM DTT) to remove imidazole[10].

-

The His-tag is cleaved by incubation with thrombin overnight at 4°C[10].

-

The cleaved protein is further purified by size-exclusion chromatography to separate the cleaved ADSL from the His-tag and any remaining uncleaved protein.

-

-

Protein Storage:

-

The purified protein is stored at -80°C in a storage buffer (e.g., 50 mM potassium phosphate, pH 7.0, 150 mM KCl, 1 mM DTT, 1 mM EDTA, and 10% (v/v) glycerol)[10].

-

Spectrophotometric Assay for Adenylosuccinate Lyase (ADSL) Activity

This continuous spectrophotometric assay measures the decrease in absorbance as adenylosuccinate (SAMP) is converted to AMP and fumarate[10].

-

Reagents:

-

Assay Buffer: 40 mM Tris-HCl, pH 7.4, at 25°C[10].

-

Substrate Stock Solution: A stock solution of this compound (SAMP) is prepared in the assay buffer. The concentration should be accurately determined.

-

Enzyme Solution: Purified ADSL is diluted in the assay buffer to a suitable concentration (e.g., 0.11 mg/mL for wild-type enzyme)[10].

-

-

Assay Procedure:

-

The assay is performed in a 1 mL quartz cuvette at 25°C using a UV-Vis spectrophotometer.

-

To the cuvette, add the assay buffer and varying concentrations of the SAMP substrate (e.g., ranging from 1 to 60 μM)[10].

-

The reaction is initiated by the addition of the enzyme solution.

-

The decrease in absorbance at 282 nm is monitored for 30-60 seconds[10].

-

-

Data Analysis:

-

The initial velocity (v) of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law. The difference in the molar extinction coefficient between SAMP and AMP at 282 nm is approximately 10,000 M-1cm-1[10].

-

The kinetic parameters, Km and Vmax, are determined by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation using non-linear regression software.

-

Visualizations

This compound Biosynthesis Pathway

Caption: The two-step enzymatic conversion of IMP to AMP.

Regulation of the this compound Biosynthesis Pathway

Caption: Feedback inhibition of ADSS by the end-product AMP.

Experimental Workflow for Kinetic Analysis of ADSL

Caption: A logical workflow for the kinetic analysis of ADSL.

References

- 1. Item - Kinetic parameters for ADP-dependent glucokinase from T. litoralis. - Public Library of Science - Figshare [plos.figshare.com]

- 2. Kinetic studies of mutant human adenylosuccinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of purine metabolism: a comparative study of the kinetic properties of adenylosuccinate synthetases from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Study into the kinetic properties and surface attachment of a thermostable adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 7. Untitled Document [ucl.ac.uk]

- 8. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current insights in ultra-rare adenylosuccinate synthetase 1 myopathy – meeting report on the First Clinical and Scientific Conference. 3 June 2024, National Centre for Advancing Translational Science, Rockville, Maryland, the United States of America - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic studies of mutant human adenylosuccinase | Scilit [scilit.com]

An In-depth Technical Guide to Adenylosuccinic Acid: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylosuccinic acid, a pivotal intermediate in the purine nucleotide cycle, plays a crucial role in cellular metabolism and energy homeostasis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its central role in biochemical pathways. Detailed experimental protocols for the enzymatic analysis of its metabolic enzymes are provided, alongside illustrative diagrams to elucidate its metabolic context and related experimental workflows. This document is intended to serve as a valuable resource for researchers in biochemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound, also known as N-(9-(5-O-phosphono-beta-D-ribofuranosyl)-9H-purin-6-yl)-L-aspartic acid, is a purine nucleotide.[1] Its structure consists of a purine base (adenine) linked to a ribose sugar, which is in turn attached to a phosphate group and an aspartic acid molecule.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid | [2] |

| CAS Number | 19046-78-7 | [2] |

| Molecular Formula | C14H18N5O11P | [2] |

| Molecular Weight | 463.29 g/mol | [2] |

| SMILES String | C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--COP(=O)(O)O)O">C@@HO)N--INVALID-LINK--C(=O)O | [2] |

| InChI Key | OFBHPPMPBOJXRT-VWJPMABRSA-N | [2] |

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its biological function and for the development of analytical methods.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| pKa (Strongest Acidic) | 1.22 (predicted) | |

| pKa (Strongest Basic) | 3.81 (predicted) | |

| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: Partially solublePBS (pH 7.2): 10 mg/mL | |

| UV Absorbance (λmax) | 211, 267 nm | |

| Melting Point | Not available |

Biochemical Significance: The Purine Nucleotide Cycle

This compound is a key intermediate in the purine nucleotide cycle, a metabolic pathway crucial for the regulation of adenine nucleotide levels and the production of fumarate, an intermediate in the citric acid cycle.[1] This cycle is particularly active in tissues with high energy demands, such as muscle and brain.

Biosynthesis of this compound

This compound is synthesized from inosine monophosphate (IMP) and aspartate in a reaction catalyzed by the enzyme adenylosuccinate synthase (ADSS) . This reaction is dependent on guanosine triphosphate (GTP) as an energy source.

The reaction proceeds as follows: IMP + Aspartate + GTP ⇌ Adenylosuccinate + GDP + Pi

Degradation of this compound

This compound is subsequently cleaved by the enzyme adenylosuccinate lyase (ADSL) to produce adenosine monophosphate (AMP) and fumarate.

The reaction is as follows: Adenylosuccinate ⇌ AMP + Fumarate

The fumarate produced can then enter the citric acid cycle to contribute to cellular energy production.

Experimental Protocols

Enzymatic Assay of Adenylosuccinate Lyase

This protocol is based on the continuous spectrophotometric rate determination of the conversion of adenylosuccinate to AMP and fumarate.

Materials:

-

50 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 7.0 at 25°C

-

1.72 mM this compound (ASA) solution in the above buffer (prepare fresh)

-

Adenylosuccinate Lyase enzyme solution (0.2 - 0.4 units/mL in cold buffer)

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Pipette 2.80 mL of the phosphate buffer and 0.10 mL of the ASA solution into both a test and a blank cuvette.

-

Mix by inversion and equilibrate to 25°C in the spectrophotometer.

-

Monitor the absorbance at 280 nm until a constant reading is obtained.

-

To the test cuvette, add 0.10 mL of the enzyme solution. To the blank cuvette, add 0.10 mL of the buffer.

-

Immediately mix by inversion and record the decrease in absorbance at 280 nm for approximately 5 minutes.

-

Determine the rate of change in absorbance per minute (ΔA280nm/min) from the maximum linear portion of the curve for both the test and blank.

Calculations: The activity of the enzyme in units/mL can be calculated using the following formula:

Units/mL enzyme = [(ΔA280nm/min Test - ΔA280nm/min Blank) x Total Volume (mL) x Dilution Factor] / (Molar Extinction Coefficient x Light Path (cm) x Volume of Enzyme (mL))

Note: The molar extinction coefficient for the conversion of adenylosuccinate to AMP at 280 nm is approximately 10.7 x 10^3 M⁻¹cm⁻¹.

General Protocol for Whole-Cell Patch Clamp Assay

This is a generalized protocol for investigating the effect of a compound like this compound on ion channel activity in isolated cells.

Materials:

-

Isolated cells (e.g., neurons, adipocytes)

-

External (extracellular) solution

-

Internal (intracellular) solution

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling pipettes

-

This compound stock solution

Procedure:

-

Prepare isolated cells and place them in a recording chamber on the microscope stage, continuously perfused with the external solution.

-

Pull a glass micropipette with a resistance of 3-7 MΩ when filled with the internal solution.

-

Fill the pipette with the internal solution and mount it on the micromanipulator.

-

Under visual guidance, carefully approach a cell with the micropipette tip while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Record baseline ion channel activity in voltage-clamp or current-clamp mode.

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Record the changes in ion channel activity in the presence of this compound.

-

Wash out the this compound with the external solution to observe any reversal of the effect.

Conclusion

This compound is a fundamentally important molecule in cellular biochemistry. Its central position in the purine nucleotide cycle highlights its significance in energy metabolism and the provision of precursors for other vital pathways. A thorough understanding of its chemical properties and biological roles, facilitated by the experimental approaches detailed in this guide, is essential for researchers investigating metabolic regulation, and for the development of novel therapeutic strategies targeting purine metabolism.

References

Adenylosuccinate Synthetase: A Linchpin in Purine Metabolism and a Target for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylosuccinate synthetase (AdSS) stands as a critical enzyme at the crossroads of de novo purine biosynthesis and the purine nucleotide cycle. By catalyzing the first committed step in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), AdSS plays a pivotal role in maintaining the cellular balance of purine nucleotides. This guide provides a comprehensive overview of the function of adenylosuccinate synthetase in the conversion of IMP to adenylosuccinic acid, detailing its biochemical mechanism, kinetic properties, and regulatory features. Furthermore, it presents detailed experimental protocols for the characterization of AdSS activity and its inhibition, alongside a summary of key quantitative data to support research and drug development efforts targeting this essential enzyme.

Introduction

Purine nucleotides are fundamental building blocks for DNA and RNA synthesis, coenzymes, and signaling molecules. The intricate de novo purine biosynthesis pathway culminates in the formation of inosine monophosphate (IMP), a key branch point for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1] Adenylosuccinate synthetase (EC 6.3.4.4) catalyzes the GTP-dependent conversion of IMP and L-aspartate to adenylosuccinate, the committed step in AMP synthesis. This two-step reaction is a crucial regulatory point in purine metabolism, ensuring a balanced supply of adenine and guanine nucleotides.[2] The essential role of AdSS in cellular proliferation and metabolism has made it an attractive target for the development of antimicrobial and anticancer agents.

Biochemical Mechanism

The conversion of IMP to adenylosuccinate by AdSS is a two-step process that utilizes the energy from GTP hydrolysis.[3][4]

-

Phosphorylation of IMP: The reaction is initiated by the transfer of the γ-phosphate group from GTP to the 6-oxo group of IMP, forming a highly reactive 6-phosphoryl-IMP intermediate.[5][6] This step is facilitated by the presence of Mg2+ ions.[6]

-

Nucleophilic Attack by Aspartate: The amino group of L-aspartate then performs a nucleophilic attack on the C6 position of the 6-phosphoryl-IMP intermediate, displacing the phosphate group and forming adenylosuccinate.[4]

This mechanism ensures the thermodynamically unfavorable synthesis of the C-N bond is coupled to the favorable hydrolysis of GTP.[4]

Enzyme Structure and Active Site

Adenylosuccinate synthetase typically exists as a homodimer, with each monomer containing a distinct GTP-binding domain and a catalytic domain responsible for binding IMP and aspartate.[7] The binding of substrates, particularly IMP, can induce conformational changes that promote dimerization and the formation of a fully competent active site.[4] Key amino acid residues within the active site are responsible for the precise positioning of the substrates and the facilitation of the phosphoryl transfer and nucleophilic attack steps.[6]

Quantitative Data

The kinetic parameters of adenylosuccinate synthetase have been characterized from various organisms. The following tables summarize key kinetic constants for the E. coli enzyme.

Table 1: Michaelis-Menten Constants (Km) for Adenylosuccinate Synthetase Substrates [8][9]

| Substrate | Km (mM) |

| GTP | 0.023 |

| IMP | 0.02 |

| Aspartate | 0.3 |

| Mg2+ | 0.08 |

Table 2: Inhibition Constants (Ki) for Adenylosuccinate Synthetase Inhibitors [8][9]

| Inhibitor | Type of Inhibition | Ki (mM) |

| GMP | Competitive with GTP | 0.024 |

| GDP | Competitive with GTP | 0.008 |

| AMP | Competitive with IMP | 0.01 |

| Adenylosuccinate | Competitive with IMP | 0.0075 |

| Succinate | Competitive with Aspartate | 8 |

Regulation of Adenylosuccinate Synthetase Activity

The activity of adenylosuccinate synthetase is tightly regulated to maintain the appropriate balance of purine nucleotides. The primary regulatory mechanism is feedback inhibition.[2]

-

Feedback Inhibition: The end product of the pathway, AMP, acts as a competitive inhibitor with respect to IMP.[10] Adenylosuccinate, the immediate product, also competitively inhibits the enzyme with respect to IMP.[8][9] Furthermore, GMP and GDP act as competitive inhibitors with respect to GTP, providing a mechanism for cross-regulation between the AMP and GMP synthesis branches.[8][9]

Experimental Protocols

Continuous Spectrophotometric Assay for Adenylosuccinate Synthetase Activity

This assay measures the production of adenylosuccinate by coupling the subsequent reaction catalyzed by adenylosuccinate lyase, which releases fumarate. The increase in absorbance at 240 nm due to the formation of the double bond in fumarate is monitored.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl2 (10 mM)

-

GTP (1 mM)

-

IMP (0.5 mM)

-

L-Aspartate (10 mM)

-

Adenylosuccinate lyase (excess)

-

Purified adenylosuccinate synthetase

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 240 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, GTP, IMP, and L-aspartate in a cuvette.

-

Add an excess of adenylosuccinate lyase to the reaction mixture to ensure that the conversion of adenylosuccinate to AMP and fumarate is not rate-limiting.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

-

Initiate the reaction by adding a known amount of purified adenylosuccinate synthetase.

-

Monitor the increase in absorbance at 240 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of fumarate (2.44 mM-1 cm-1).

Determination of Inhibitor Ki Values

To determine the inhibition constant (Ki) for a competitive inhibitor, the continuous spectrophotometric assay is performed in the presence of varying concentrations of the inhibitor and one of the substrates, while keeping the other substrates at saturating concentrations.

Procedure:

-

Perform the continuous spectrophotometric assay as described above with a fixed, saturating concentration of two of the three substrates (GTP, IMP, Aspartate).

-

Vary the concentration of the third substrate, against which the inhibitor is competitive.

-

Repeat the assays at several different fixed concentrations of the inhibitor.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

The Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.

Visualizations

Caption: Biochemical reaction catalyzed by adenylosuccinate synthetase.

Caption: Regulation of the purine biosynthesis pathway.

Conclusion

Adenylosuccinate synthetase is a fundamentally important enzyme in purine metabolism, representing a key control point in the production of adenine nucleotides. Its intricate mechanism and susceptibility to feedback inhibition highlight its role in maintaining cellular homeostasis. The detailed understanding of its structure, function, and kinetics, as outlined in this guide, provides a solid foundation for further research and for the rational design of novel inhibitors with therapeutic potential. The experimental protocols provided herein offer practical guidance for the characterization of AdSS and the evaluation of candidate drug compounds.

References

- 1. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Location Is Everything: Influence of His-Tag Fusion Site on Properties of Adenylosuccinate Synthetase from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overproduction, purification, and characterization of adenylosuccinate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification, crystallization, and properties of adenylosuccinate synthetase from rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A continuous kinetic assay for adenylation enzyme activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Adenylosuccinate Lyase: A Pivotal Enzyme in Purine Metabolism and its Role in Cellular Energetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylosuccinate lyase (ADSL) is a critical enzyme that plays a dual role in purine metabolism, catalyzing two separate steps in the de novo purine biosynthesis pathway and the purine nucleotide cycle. By cleaving adenylosuccinate (also known as succinyladenosine monophosphate or S-AMP) into adenosine monophosphate (AMP) and fumarate, ADSL directly contributes to the cellular pool of adenylates and provides an anaplerotic source of a key citric acid cycle intermediate. This whitepaper provides a comprehensive technical overview of the function, mechanism, and regulation of ADSL, with a focus on its role in the cleavage of adenylosuccinate. It includes a compilation of quantitative kinetic data, detailed experimental protocols for enzyme activity assessment and protein purification, and visual representations of associated signaling pathways, designed to serve as a valuable resource for professionals in biomedical research and drug development.

Introduction

Adenylosuccinate lyase (EC 4.3.2.2), encoded by the ADSL gene, is a homotetrameric enzyme essential for purine metabolism in most organisms.[1] It participates in two key reactions: the conversion of 5-aminoimidazole-4-(N-succinylcarboxamide) ribotide (SAICAR) to 5-aminoimidazole-4-carboxamide ribotide (AICAR) and fumarate in the de novo purine synthesis pathway, and the cleavage of adenylosuccinate to AMP and fumarate.[1] The latter reaction is the final step in the synthesis of AMP from inosine monophosphate (IMP) and is also a component of the purine nucleotide cycle.

The products of the ADSL-catalyzed cleavage of adenylosuccinate, AMP and fumarate, are molecules of central metabolic importance. AMP is a precursor for ATP and a critical regulator of cellular energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK).[2][3] Fumarate is an intermediate of the tricarboxylic acid (TCA) cycle, linking purine metabolism to mitochondrial respiration and cellular energy production.[4][5]

Given its crucial role, dysfunction of ADSL has severe pathological consequences. Mutations in the ADSL gene that lead to reduced enzyme activity cause adenylosuccinate lyase deficiency (ADSLD), a rare autosomal recessive metabolic disorder characterized by a spectrum of neurological symptoms including psychomotor retardation, epilepsy, and autistic features.[6]

This guide will delve into the biochemical and molecular aspects of ADSL-mediated cleavage of adenylosuccinate, providing researchers with the necessary information to study this vital enzyme.

Biochemical Mechanism and Structure

Adenylosuccinate lyase belongs to the aspartase/fumarase superfamily of enzymes and catalyzes the cleavage of adenylosuccinate via a β-elimination reaction, specifically an E1cb elimination mechanism.[1] The reaction proceeds through the formation of a carbanion intermediate.[1]

Structurally, ADSL is a homotetramer, with each monomer comprising three domains.[1] The active site is formed at the interface of three of the four subunits, highlighting the importance of the quaternary structure for its catalytic activity.[1]

Quantitative Enzyme Kinetics

The catalytic efficiency of adenylosuccinate lyase has been characterized for its substrates, adenylosuccinate (S-AMP) and SAICAR. The following table summarizes key kinetic parameters for human wild-type (WT) ADSL. It is important to note that some studies suggest ADSL exhibits cooperative kinetics, and therefore the Hill equation is sometimes used to analyze the data, yielding a K₀.₅ value instead of a traditional Michaelis constant (Km).[7]

| Substrate | Enzyme | kcat (s⁻¹) | K₀.₅ (μM) | kcat/K₀.₅ (s⁻¹μM⁻¹) | Reference |

| Adenylosuccinate (S-AMP) | Human WT ADSL | 52.2 ± 1.8 | 2.1 ± 0.2 | 25.0 | [7] |

| SAICAR | Human WT ADSL | 90.2 ± 1.9 | 1.8 ± 0.1 | 49.6 | [7] |

Experimental Protocols

Spectrophotometric Assay for Adenylosuccinate Lyase Activity

This protocol is adapted from methodologies described by Sigma-Aldrich and Ray et al. (2012) for the continuous monitoring of ADSL activity by measuring the decrease in absorbance as adenylosuccinate is converted to AMP and fumarate.[7]

Materials:

-

Spectrophotometer with temperature control

-

Quartz cuvettes (1 cm path length)

-

50 mM Potassium Phosphate Buffer, pH 7.0, containing 1 mM EDTA

-

Adenylosuccinate (S-AMP) solution (freshly prepared in buffer)

-

Purified or crude adenylosuccinate lyase enzyme solution

Procedure:

-

Prepare a reaction mixture in a quartz cuvette by adding the appropriate volume of 50 mM potassium phosphate buffer.

-

Add the adenylosuccinate solution to the desired final concentration (e.g., for kinetic studies, a range of concentrations from 1-60 μM is suggested).[7]

-

Equilibrate the mixture to 25°C in the spectrophotometer.

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Immediately start monitoring the decrease in absorbance at 282 nm for approximately 5 minutes.[7]

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the difference in the molar extinction coefficient between adenylosuccinate and AMP at 282 nm (Δε = 10,000 M⁻¹cm⁻¹).[7]

Purification of His-tagged Recombinant Adenylosuccinate Lyase

This protocol provides a general workflow for the expression and purification of His-tagged ADSL from E. coli, based on established methods.[8][9][10][11]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a His-tagged ADSL expression vector

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA agarose resin

-

Chromatography column

Procedure:

-

Expression:

-

Inoculate a starter culture of E. coli harboring the ADSL expression plasmid and grow overnight.

-

Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD₆₀₀ of 0.5-0.6.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Harvest the cells by centrifugation.

-

-

Lysis:

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to pellet cell debris.

-

-

Purification:

-

Equilibrate the Ni-NTA resin with Lysis Buffer.

-

Load the cleared lysate onto the equilibrated resin.

-

Wash the resin with Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged ADSL with Elution Buffer.

-

Analyze the eluted fractions by SDS-PAGE to assess purity.

-

Signaling Pathways and Logical Relationships

The products of the ADSL-catalyzed reaction, AMP and fumarate, are integral to key cellular signaling and metabolic pathways.

Adenylosuccinate Lyase in Purine Biosynthesis

ADSL catalyzes the eighth and final steps in the de novo synthesis of AMP from IMP.

Experimental Workflow for ADSL Activity Assay

A typical workflow for determining the kinetic parameters of ADSL.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMP, a product of the ADSL reaction, is a key activator of the AMPK signaling pathway, a central regulator of cellular energy homeostasis.

Fumarate in the Tricarboxylic Acid (TCA) Cycle

Fumarate, the other product of the ADSL reaction, enters the TCA cycle, contributing to the production of reducing equivalents for ATP synthesis.

Conclusion and Future Directions

Adenylosuccinate lyase is a fundamentally important enzyme that sits at the crossroads of purine metabolism and central carbon metabolism. Its role in cleaving adenylosuccinate to produce AMP and fumarate has profound implications for cellular energy sensing, nucleotide pool maintenance, and mitochondrial respiration. The detailed kinetic data and experimental protocols provided in this guide offer a solid foundation for researchers investigating the multifaceted roles of ADSL in health and disease.

Future research will likely focus on several key areas. A deeper understanding of the allosteric regulation of ADSL and its integration into the "purinosome," a multi-enzyme complex for de novo purine synthesis, is needed. Furthermore, elucidating the precise molecular mechanisms by which different ADSL mutations lead to the varied clinical presentations of ADSLD will be crucial for the development of targeted therapies. The potential of ADSL as a drug target in cancer and other metabolic diseases also warrants further investigation, and the methodologies outlined herein will be instrumental in these endeavors.

References

- 1. Adenylosuccinate lyase - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Fumarate Hydratase (Fumarase) [pages.pomona.edu]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural and Biochemical Characterization of Human Adenylosuccinate Lyase (ADSL) and the R303C ADSL Deficiency Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression, purification, and characterization of stable, recombinant human adenylosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. russell-rakotondrafaralab.webhosting.cals.wisc.edu [russell-rakotondrafaralab.webhosting.cals.wisc.edu]

- 11. Recombinant Human Adenylosuccinate Lyase , His-tagged - Creative BioMart [creativebiomart.net]

Adenylosuccinic acid as a key intermediate in purine metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylosuccinic acid, a pivotal intermediate, stands at the crossroads of de novo purine biosynthesis and the purine nucleotide cycle. Its synthesis and degradation, catalyzed by adenylosuccinate synthetase and adenylosuccinate lyase respectively, are critical for maintaining the cellular pool of adenine nucleotides. These nucleotides are not only fundamental building blocks for DNA and RNA synthesis but also play vital roles in cellular energy metabolism and signal transduction.[1][2][3][4] Dysregulation of the enzymes governing this compound metabolism is implicated in various pathologies, including cancer and rare genetic disorders, making them attractive targets for therapeutic intervention.[1][5][6][7][8] This technical guide provides a comprehensive overview of the core biochemistry of this compound, detailed experimental protocols for its study, and a summary of key quantitative data to aid researchers and drug development professionals in this critical area of metabolic research.

The Role of this compound in Purine Metabolism

This compound (S-AMP) is a key intermediate in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP).[9] This conversion is a two-step process central to both the de novo synthesis of purines and the purine nucleotide cycle, which salvages purines from degradation pathways.

Synthesis of this compound

Adenylosuccinate synthetase (AdSS) catalyzes the formation of adenylosuccinate from IMP and the amino acid aspartate.[1][10][11] This reaction is energetically driven by the hydrolysis of guanosine triphosphate (GTP) to guanosine diphosphate (GDP) and inorganic phosphate (Pi).[9][10][11] The reaction proceeds through a two-step mechanism involving the formation of a 6-phosphoryl-IMP intermediate.[12][13][14] In vertebrates, two isozymes of AdSS exist, one primarily involved in de novo purine synthesis and the other in the purine nucleotide cycle.[11]

Conversion of this compound to AMP

Adenylosuccinate lyase (ADSL), also known as adenylosuccinase, catalyzes the subsequent step: the cleavage of adenylosuccinate to yield AMP and fumarate.[15][16][17] This reaction is a non-hydrolytic elimination. Fumarate produced in this reaction can enter the citric acid cycle, thus linking purine nucleotide metabolism with cellular energy production.[15] ADSL is a bifunctional enzyme, also catalyzing a similar reaction in the de novo purine synthesis pathway: the conversion of 5-aminoimidazole-4-(N-succinylcarboxamide) ribotide (SAICAR) to 5-aminoimidazole-4-carboxamide ribotide (AICAR) and fumarate.[15][16][17][18]

Signaling Pathways and Regulatory Mechanisms

The metabolism of this compound is tightly regulated to ensure a balanced supply of purine nucleotides. This regulation occurs at multiple levels, including feedback inhibition and control of enzyme expression.

Feedback Inhibition

The de novo purine synthesis pathway is subject to feedback inhibition by its end products. AMP, the final product of the pathway involving this compound, acts as a feedback inhibitor of adenylosuccinate synthetase.[10][19] This ensures that the production of adenine nucleotides is curtailed when cellular levels are sufficient. Similarly, the initial enzyme of the de novo pathway, amidophosphoribosyltransferase, is inhibited by both AMP and GMP, providing a broader control over the entire purine biosynthetic process.[2][20][21]

Quantitative Data

The enzymatic reactions involving this compound have been characterized kinetically. The following tables summarize key quantitative data for adenylosuccinate synthetase and adenylosuccinate lyase from various sources.

Table 1: Kinetic Parameters of Adenylosuccinate Synthetase

| Organism/Isozyme | Substrate | Km (µM) | Vmax | Reference |

| Methanocaldococcus jannaschii | IMP | - | - | [12][22][23][24] |

| Methanocaldococcus jannaschii | GTP | - | - | [12][22][23][24] |

| E. coli | - | - | - | [12] |

| Rat Muscle | - | - | - | [12][13] |

| P. falciparum | - | - | - | [12] |

Note: Specific Km and Vmax values for AdSS were not consistently available in the provided search results in a directly comparable format.

Table 2: Kinetic Parameters of Human Erythrocyte Adenylosuccinate Lyase

| Substrate | Apparent KM (µM) | Vmax (mol/mol Hb/hour) | Reference |

| Succinyl-AMP (S-AMP) | 9.1 | 2.1 | [25][26] |

Table 3: Kinetic Parameters of Wild-Type and R303C Mutant Human Adenylosuccinate Lyase

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Wild-Type ADSL | SAMP | 3.6 ± 0.5 | 100 ± 3 | 2.8 x 107 | [27] |

| R303C ADSL | SAMP | 5.3 ± 1.2 | 18 ± 1 | 3.4 x 106 | [27] |

| Wild-Type ADSL | SAICAR | 9.2 ± 1.1 | 18 ± 1 | 2.0 x 106 | [27] |

| R303C ADSL | SAICAR | 13 ± 2 | 7.9 ± 0.5 | 6.1 x 105 | [27] |

Experimental Protocols

Studying the enzymes involved in this compound metabolism is crucial for understanding their function and for the development of targeted therapies. Below are detailed methodologies for assaying the activity of adenylosuccinate synthetase and adenylosuccinate lyase.

Assay of Adenylosuccinate Synthetase Activity

The activity of adenylosuccinate synthetase can be measured by monitoring the production of adenylosuccinate or GDP. A common method is a coupled spectrophotometric assay.

Principle: The production of GDP is coupled to the oxidation of NADH through the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the AdSS activity.

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 100 mM KCl

-

Substrates: IMP, L-aspartate, GTP

-

Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

Procedure:

-

Prepare a reaction mixture containing assay buffer, IMP, L-aspartate, PEP, NADH, PK, and LDH.

-